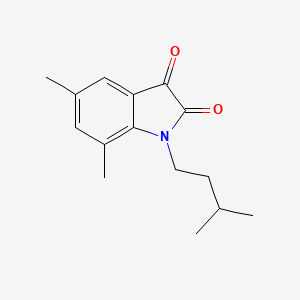
5,7-dimethyl-1-(3-methylbutyl)-2,3-dihydro-1H-indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-dimethyl-1-(3-methylbutyl)-2,3-dihydro-1H-indole-2,3-dione, commonly known as DMDI, is an organic compound belonging to the indole family. It is a white crystalline solid that is soluble in polar solvents such as methanol and ethanol. DMDI has been extensively studied due to its wide range of applications in the field of chemistry, including its use as a building block in the synthesis of various pharmaceuticals and natural products.
Aplicaciones Científicas De Investigación
DMDI has been used in a variety of scientific research applications, including the synthesis of various pharmaceuticals and natural products. It has also been used as a starting material for the synthesis of a variety of heterocyclic compounds, such as indole-3-carboxylic acid, indole-3-carboxamide, and indole-3-carboxylic acid derivatives. Additionally, DMDI has been used in the synthesis of various amino acids and peptides.
Mecanismo De Acción
DMDI is an organic compound that belongs to the indole family. It is a white crystalline solid that is soluble in polar solvents such as methanol and ethanol. The mechanism of action of DMDI is not fully understood, but it is believed to act as an inhibitor of the enzyme cytochrome P450. This enzyme is involved in the metabolism of several drugs and is responsible for the breakdown of drugs in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMDI are not well understood. However, studies have shown that DMDI has the potential to interact with a variety of enzymes, including cytochrome P450, which is involved in the metabolism of several drugs. Additionally, DMDI has been shown to have anti-inflammatory, anti-oxidant, and anti-bacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using DMDI in laboratory experiments is its availability. DMDI is commercially available and can be easily synthesized in the laboratory. Additionally, DMDI is relatively inexpensive and can be stored for long periods of time without degradation. However, the solubility of DMDI in polar solvents is limited, and it is not soluble in non-polar solvents.
Direcciones Futuras
The potential applications of DMDI are vast, and there are many future directions for research. Some of these include further studies on the mechanism of action of DMDI, the development of novel synthesis methods, and the exploration of its potential applications in medicine. Additionally, further research could be done on the biochemical and physiological effects of DMDI, as well as its potential toxicity and side effects. Finally, further research could be done on the use of DMDI in the synthesis of various heterocyclic compounds, amino acids, and peptides.
Métodos De Síntesis
DMDI can be synthesized by several methods. The most common method is the Friedel-Crafts alkylation of indole with 3-methylbutyl bromide. This reaction produces a mixture of 5,7-dimethyl-1-(3-methylbutyl)-2,3-dihydro-1H-indole-2,3-dione and 5-methyl-1-(3-methylbutyl)-2,3-dihydro-1H-indole-2,3-dione. The mixture can then be separated by column chromatography to obtain pure DMDI.
Propiedades
IUPAC Name |
5,7-dimethyl-1-(3-methylbutyl)indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-9(2)5-6-16-13-11(4)7-10(3)8-12(13)14(17)15(16)18/h7-9H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKKIIACFFPZII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C(=O)N2CCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopentyl-5,7-dimethylindoline-2,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B6522793.png)

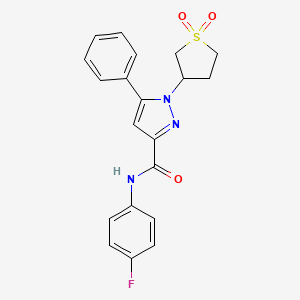
![1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(furan-2-yl)methyl]-5-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B6522812.png)
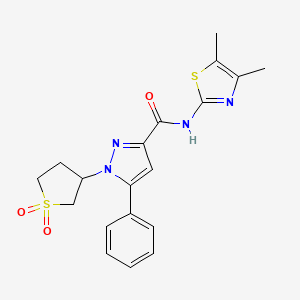
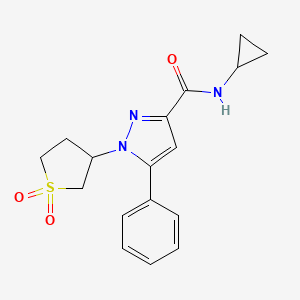
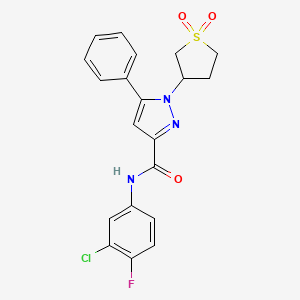
![N-[3'-acetyl-6,7-dichloro-2-oxo-1-(2-phenoxyethyl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide](/img/structure/B6522851.png)
![N-{3'-acetyl-7-chloro-1-[2-(4-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B6522854.png)
![N-{3'-acetyl-7-chloro-1-[2-(2-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B6522857.png)
![N-(3'-acetyl-7-chloro-2-oxo-1-{[2-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide](/img/structure/B6522858.png)
![N-{3'-acetyl-7-chloro-1-[(2-ethoxyphenyl)methyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B6522865.png)
![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B6522886.png)
![4-(dipropylsulfamoyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B6522910.png)